GAT228

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GAT228 implica la preparación de su precursor, GAT211, seguida de la resolución de sus enantiómeros. La ruta sintética típicamente incluye la nitración de 2-fenil-1H-indol para formar 3-(2-nitro-1-feniletil)-2-fenil-1H-indol. Las condiciones de reacción a menudo implican el uso de ácido nítrico y ácido sulfúrico como agentes de nitración .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. El proceso probablemente involucra reacciones de nitración a gran escala seguidas de separación cromatográfica para aislar el enantiómero deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

GAT228 principalmente se somete a reacciones de modulación alostérica en el receptor CB1. No participa en reacciones orgánicas típicas como oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen ácido nítrico, ácido sulfúrico y varios solventes como dimetilsulfóxido (DMSO) para la solubilización .

Principales Productos Formados

El principal producto formado a partir de la síntesis de this compound es el enantiómero R-(+)- de 3-(2-nitro-1-feniletil)-2-fenil-1H-indol .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The applications of GAT228 span various fields, particularly in understanding and treating conditions related to cannabinoid signaling. Key areas of research include:

- Pain Management : By modulating CB1 receptor activity, this compound may offer alternative pain relief strategies with fewer side effects compared to traditional cannabinoid therapies.

- Neurological Disorders : Studies have indicated that this compound does not enhance endocannabinoid signaling in certain models (e.g., R6/2 mice), suggesting its potential role in managing neurodegenerative diseases without exacerbating symptom progression .

- Metabolic Disorders : The modulation of CB1 receptors can influence metabolic pathways, making this compound a candidate for research into obesity and diabetes treatments.

Binding Affinity and Efficacy of this compound

Case Study 1: Modulation in Pain Models

In a study examining the effects of this compound on pain pathways, researchers found that the compound significantly altered pain perception without direct activation of CB1 receptors. This suggests its utility in developing pain management therapies that minimize psychoactive effects associated with traditional cannabinoids.

Case Study 2: Neuroprotective Effects

Research involving this compound's impact on neurodegenerative models demonstrated that while it did not enhance endocannabinoid signaling, it maintained neuroprotective properties. This highlights its potential for therapeutic applications in conditions like Alzheimer's disease where modulation rather than activation may be beneficial .

Mecanismo De Acción

GAT228 actúa como un modulador alostérico positivo del receptor CB1. Se une a un sitio distinto en el receptor, separado del sitio ortostérico, y mejora la respuesta del receptor a los cannabinoides endógenos. Esta modulación conduce a un aumento en el reclutamiento de β-arrestina, la inhibición del cAMP y la fosforilación de ERK1/2 y PLCβ3 .

Comparación Con Compuestos Similares

Compuestos Similares

GAT211: La mezcla racémica de la que se deriva GAT228.

ZCZ011: Otro modulador alostérico positivo de los receptores CB1.

Unicidad de this compound

This compound es único en su capacidad de actuar como un agonista alostérico de CB1 no sesgado, mejorando los efectos terapéuticos de los endocannabinoides sin causar psicoactividad o tolerancia. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos dirigidos al sistema endocannabinoide .

Actividad Biológica

GAT228 is a compound belonging to the class of cannabinoid receptor modulators, specifically targeting the cannabinoid receptor type 1 (CB1R). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is characterized as an enantiomerically pure compound, specifically the R-(+)-enantiomer of a series of 2-phenylindole derivatives. It functions primarily as a positive allosteric modulator (PAM) and allosteric agonist at CB1R, differentiating itself from its counterpart GAT229, which exhibits distinct pharmacological properties.

Allosteric Modulation

This compound's mechanism involves binding to allosteric sites on the CB1 receptor, which enhances the receptor's response to orthosteric ligands like CP55940. This interaction promotes a conformational change in the receptor, facilitating increased G protein dissociation and downstream signaling. The binding site for this compound has been identified as an intracellular exosite (TMH1–2–4), which allows it to act both as a PAM and an allosteric agonist .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances CP55940-induced G protein dissociation at specific mutant receptors, indicating its role in positive allosteric modulation. Notably, at concentrations of 10 μM, this compound significantly increased G protein dissociation at certain receptor mutants (e.g., F408A, Y172A), while showing no effect on others .

In Vivo Studies

In vivo evaluations have highlighted this compound's analgesic properties. For instance, in a corneal pain model using capsaicin stimulation, this compound demonstrated significant anti-nociceptive effects at higher concentrations (1% and 2%), unlike its enantiomer GAT229 . This suggests that this compound may have therapeutic applications in pain management through its action on CB1 receptors.

Case Study 1: Pain Management

A study assessed the efficacy of this compound in reducing corneal pain in mice. When administered at concentrations of 1% and 2%, this compound significantly reduced pain scores compared to vehicle-treated groups (p < 0.0001). This effect was mediated through CB1 receptor activation, as indicated by the blockade of pain relief with the CB1 antagonist AM251 .

Case Study 2: Neuropathic Pain

Another investigation focused on neuropathic pain models where this compound was tested in combination with Δ8-THC. The results indicated that while GAT229 potentiated the effects of Δ8-THC, this compound exhibited direct analgesic properties independent of Δ8-THC, further supporting its potential as a standalone therapeutic agent .

Comparative Analysis of Biological Activity

Research Findings

Recent studies emphasize the importance of understanding ligand-receptor interactions for developing effective therapeutics targeting CB1R. The unique binding characteristics and biological activities of this compound suggest it may offer advantages over traditional orthosteric agonists by minimizing side effects associated with direct receptor activation .

Propiedades

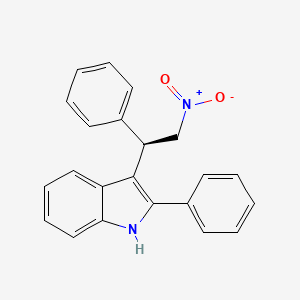

IUPAC Name |

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.